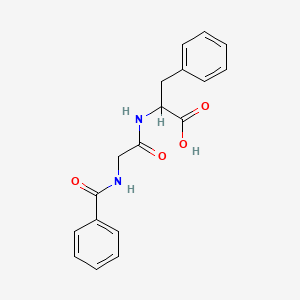

N-(Hippuryl)phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-benzamidoacetyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c21-16(12-19-17(22)14-9-5-2-6-10-14)20-15(18(23)24)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,19,22)(H,20,21)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLJGZGVIQBNDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4703-39-3, 744-59-2 | |

| Record name | N-Benzoylglycylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4703-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Hippuryl)phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000744592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC83250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(N-benzoylglycyl)-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic Hydrolysis and Comprehensive Kinetic Characterization

Substrate Specificity Profiling of N-(Hippuryl)phenylalanine with Carboxypeptidases

The interaction between this compound and carboxypeptidases is a well-documented example of enzyme-substrate specificity. This section explores the nuances of this interaction, from the highly specific recognition by Carboxypeptidase A and its isoforms to the broader context of its interactions with other peptidases and a comparative look at structurally similar substrates.

Specificity Towards Carboxypeptidase A (CPA) and its Distinct Isoforms

This compound is a well-established and widely utilized substrate for assaying the activity of Carboxypeptidase A (CPA), a zinc-containing metalloexopeptidase. worthington-biochem.commedchemexpress.com The enzyme specifically catalyzes the hydrolysis of the peptide bond at the C-terminal end of a polypeptide chain, showing a marked preference for residues with aromatic or bulky aliphatic side chains, such as phenylalanine. medchemexpress.comias.ac.in The specificity of CPA for substrates like this compound is determined by the S1' subsite of the enzyme, which features a hydrophobic pocket that accommodates the phenyl group of the C-terminal phenylalanine residue. medchemexpress.com

While much of the foundational kinetic work has been performed with bovine pancreatic CPA, which is a mixture of isoforms, it is understood that distinct isoforms such as CPA1 and CPA2 exist. ias.ac.in These isoforms are known to have overlapping but also distinct substrate specificities. Generally, CPA isoforms favor hydrophobic C-terminal amino acids. However, detailed comparative kinetic studies focusing specifically on the hydrolysis of this compound by individual, purified CPA isoforms (e.g., CPA1, CPA2, CPA4) are not extensively detailed in the available literature, which often reports on the activity of a general "Carboxypeptidase A" from a particular source, like bovine pancreas. worthington-biochem.comacs.org

Interactions with Other Metallo- and Serine Peptidases

The hydrolysis of this compound is predominantly associated with Carboxypeptidase A. However, the potential for its cleavage by other peptidases is a subject of scientific inquiry. While comprehensive studies are limited, the substrate can be used to test for the presence of contaminating CPA activity in preparations of other enzymes, such as Carboxypeptidase B (CPB). nih.gov CPB, another metallopeptidase, preferentially cleaves C-terminal basic amino acids like arginine and lysine (B10760008) and is not expected to efficiently hydrolyze the C-terminal phenylalanine of this compound. elastin.com

Regarding serine peptidases, such as chymotrypsin (B1334515), their primary mode of action involves the cleavage of internal peptide bonds, typically C-terminal to large hydrophobic residues like phenylalanine, tyrosine, and tryptophan. sigmaaldrich.com While chymotrypsin does interact with phenylalanine residues, its specificity is for endopeptidic cleavage rather than the exopeptidic cleavage of a C-terminal residue from a dipeptide derivative like this compound. Specific studies detailing the hydrolysis of this compound by chymotrypsin or other serine proteases are not prominent in the literature, suggesting it is not a primary substrate for this class of enzymes. nih.govnih.gov

Comparative Analysis with Structurally Related Peptidic Substrates

To better understand the specificity of Carboxypeptidase A, it is insightful to compare the hydrolysis of this compound with that of structurally related substrates. Key analogs include N-Benzoylglycyl-L-phenylalanine and N-Carbobenzoxyglycyl-L-phenylalanine. These compounds share the core Glycyl-L-phenylalanine structure but differ in the N-terminal blocking group (Benzoyl vs. Hippuryl vs. Carbobenzoxy).

Kinetic studies have demonstrated that modifications to the N-terminal blocking group significantly influence the interaction with Carboxypeptidase A. For instance, early comparative kinetic work with bovine carboxypeptidase A revealed differences in the Michaelis-Menten constants (KM) and catalytic rate constants (kcat) among these substrates. acs.orgnih.gov These variations highlight the role of the N-terminal moiety in substrate binding and turnover, providing a more nuanced understanding of the enzyme's active site and catalytic mechanism. The ester analog, O-(Hippuryl)-L-β-phenyllactic acid, where the scissile peptide bond is replaced by an ester linkage, has also been used in comparative studies to probe the differences in the enzyme's peptidase and esterase activities. acs.org

Quantitative Kinetic Parameters of this compound Hydrolysis

A quantitative understanding of enzyme function is achieved through the determination of key kinetic parameters. The Michaelis-Menten model provides the framework for this analysis, with the Michaelis-Menten constant (KM) and the catalytic rate constant (kcat) being of primary importance.

Determination of Michaelis-Menten Constants (K_M)

The Michaelis-Menten constant, KM, is a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is often used as an indicator of the affinity of an enzyme for its substrate, with a lower KM value generally suggesting a higher affinity. For the hydrolysis of this compound by bovine pancreatic Carboxypeptidase A, the KM value has been determined under specific conditions.

Elucidation of Catalytic Rate Constants (k_cat)

The catalytic rate constant, kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is a direct measure of the catalytic efficiency of the enzyme. The kcat for the hydrolysis of this compound by bovine pancreatic Carboxypeptidase A provides insight into the maximum rate of this specific enzymatic reaction.

Analysis of Inhibitor Constants (K_i) Using this compound as a Substrate

The inhibition constant (K_i) is a critical parameter in enzyme kinetics, quantifying the binding affinity of an inhibitor to an enzyme. In the context of this compound hydrolysis by carboxypeptidase A (CPA), the study of inhibitors provides valuable insights into the enzyme's active site and catalytic mechanism.

Research involving site-directed mutagenesis of CPA has highlighted the importance of specific residues in inhibitor binding. For instance, replacing Tyrosine 248 with Phenylalanine (a Y248F mutant) resulted in a significant 70-fold increase in the K_i value for the potato carboxypeptidase inhibitor. nih.gov This substantial increase indicates a weaker binding of the inhibitor to the mutant enzyme, suggesting that the hydroxyl group of Tyrosine 248 plays a crucial role in the stable binding of this inhibitor.

In another study, a derivative of CPA was created where Tyrosine 248 was specifically modified. This modified enzyme, while inactive for peptide hydrolysis, still exhibited esterase activity. Peptides were found to be excellent noncompetitive inhibitors of this esterase activity, with K_i values somewhat lower than the corresponding Michaelis constants (K_m) of the native enzyme. researchgate.net This suggests that peptides bind to a site distinct from the ester substrate binding site in the modified enzyme.

These examples underscore the utility of this compound as a substrate in studies aimed at elucidating enzyme-inhibitor interactions. By measuring the K_i values of various compounds, researchers can gain a deeper understanding of the structural and chemical features necessary for effective inhibition of CPA and other metalloproteases.

Investigative Applications of N Hippuryl Phenylalanine in Enzyme Inhibition Studies

Design and Implementation of Enzyme Inhibition Assays Utilizing N-(Hippuryl)phenylalanine

The design of enzyme inhibition assays using this compound as a substrate is well-established and relies on the spectrophotometric detection of changes in absorbance upon substrate hydrolysis. A standard assay for carboxypeptidase A, for instance, is typically conducted under controlled conditions of pH 7.5 and a temperature of 25°C. nih.govsigmaaldrich.com The progress of the enzymatic reaction is monitored by measuring the increase in absorbance at a wavelength of 254 nm, which corresponds to the differential absorbance between the substrate and the products, primarily hippuric acid. worthington-biochem.com

The implementation of such an assay involves several key steps. First, a solution of this compound is prepared in a suitable buffer, such as Tris-HCl, often containing sodium chloride to maintain ionic strength. sigmaaldrich.com The enzyme, for example, carboxypeptidase A, is then introduced to initiate the reaction. In inhibition studies, the enzyme is pre-incubated with the potential inhibitor for a defined period before the addition of the substrate. The rate of the reaction is then determined by recording the change in absorbance over time. This rate is compared to a control reaction without the inhibitor to calculate the percentage of inhibition. The simplicity and reliability of this spectrophotometric method make it a widely used approach for the initial screening and characterization of peptidase inhibitors.

Characterization of Competitive and Non-Competitive Inhibition Patterns

This compound-based assays are instrumental in elucidating the mechanism of action of enzyme inhibitors, specifically in distinguishing between different inhibition patterns such as competitive and non-competitive inhibition. By systematically varying the concentrations of both the substrate and the inhibitor, kinetic data can be generated and analyzed using graphical methods like the Lineweaver-Burk plot.

In competitive inhibition, the inhibitor binds to the active site of the enzyme, thereby competing with the substrate. This is often observed with inhibitors that are structurally similar to the substrate. For example, N-(Hydroxyaminocarbonyl)phenylalanine, an analogue of phenylalanine, has been shown to be a competitive inhibitor of carboxypeptidase A when this compound is used as the substrate. nih.gov Similarly, excess zinc ions have also been demonstrated to act as competitive inhibitors of carboxypeptidase A in assays utilizing this compound. nih.gov

Non-competitive inhibition, on the other hand, occurs when the inhibitor binds to a site on the enzyme distinct from the active site, affecting the enzyme's catalytic efficiency but not its ability to bind the substrate. This type of inhibition can also be effectively characterized using this compound as the substrate. The determination of the inhibition constant (Ki), a measure of the inhibitor's potency, is a key outcome of these kinetic studies.

| Inhibitor | Enzyme | Inhibition Type | Ki Value (µM) |

|---|---|---|---|

| rac-N-(Hydroxyaminocarbonyl)phenylalanine | Carboxypeptidase A | Competitive | 2.09 |

| D-N-(Hydroxyaminocarbonyl)phenylalanine | Carboxypeptidase A | Competitive | 1.54 |

| Excess Zinc Ions | Carboxypeptidase A | Competitive | 2.6-5.2 |

Structure-Activity Relationship Studies of this compound Analogues as Inhibitors

Structure-activity relationship (SAR) studies are fundamental to the rational design of potent and selective enzyme inhibitors. In the context of this compound, SAR studies involve the systematic modification of its chemical structure to understand how these changes influence its inhibitory activity. While this compound itself is a substrate, its analogues can be designed to act as inhibitors.

For instance, modifications to the phenylalanine moiety can lead to potent inhibitors. The study of N-(Hydroxyaminocarbonyl)phenylalanine revealed that the stereochemistry at the phenylalanine center plays a crucial role in inhibitory potency, with the D-configuration exhibiting a stronger inhibitory effect on carboxypeptidase A than its L-counterpart. nih.gov This suggests that the orientation of the phenyl group within the active site is a key determinant of binding affinity.

Another approach involves modifying the peptide bond or the hippuryl group. The introduction of functionalities that can interact with key residues in the enzyme's active site can enhance inhibitory activity. For example, the design of γ-lactone-bearing phenylalanine derivatives has been explored as a strategy to create irreversible inhibitors of carboxypeptidase A. koreascience.kr These studies, while not a direct SAR of this compound analogues, provide valuable insights into the structural requirements for effective inhibition of carboxypeptidases.

| Analogue | Stereochemistry | Enzyme | Ki Value (µM) |

|---|---|---|---|

| N-(Hydroxyaminocarbonyl)phenylalanine | racemic | Carboxypeptidase A | 2.09 |

| D-isomer | 1.54 |

Development of High-Throughput Screening Platforms for Peptidase Inhibitors Based on this compound Hydrolysis

The discovery of novel peptidase inhibitors often requires the screening of large libraries of chemical compounds. High-throughput screening (HTS) platforms are essential for this purpose, and assays based on the hydrolysis of this compound can be adapted for HTS. However, the standard spectrophotometric assay has limitations for HTS due to its discontinuous nature and potential for interference from colored compounds.

To overcome these challenges, HTS platforms often employ fluorogenic substrates that produce a fluorescent signal upon enzymatic cleavage. While this compound is not inherently fluorescent, it can be chemically modified to create a fluorogenic analogue. A common strategy is the development of intramolecularly quenched or Förster Resonance Energy Transfer (FRET) substrates. nih.gov In such a substrate, a fluorescent donor and a quencher molecule are attached to the peptide backbone. In the intact substrate, the fluorescence of the donor is quenched. Upon enzymatic cleavage, the donor and quencher are separated, leading to an increase in fluorescence that can be continuously monitored.

The development of a FRET-based substrate derived from this compound would involve the strategic placement of a fluorophore and a quencher on the hippuryl and phenylalanine moieties, respectively. This would enable a sensitive and continuous assay format suitable for automation and miniaturization in 384- or 1536-well plates. The principles of FRET-based assays have been successfully applied to screen for inhibitors of various proteases and could be readily adapted for carboxypeptidases using a suitably designed this compound analogue. nih.gov

Advanced Synthetic Methodologies for N Hippuryl Phenylalanine and Its Research Analogues

Chemoenzymatic Synthesis of N-(Hippuryl)phenylalanine Derivatives for Substrate Analogue Research

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. This approach is particularly useful for creating complex chiral molecules like this compound derivatives with high purity.

One common chemoenzymatic strategy involves the use of lipases or proteases to catalyze the formation of the amide bond between hippuric acid and a phenylalanine analogue. Lipases, such as those from Candida antarctica and porcine pancreas, are known to catalyze the synthesis of N-acyl amino acids in organic solvents. plu.mxrsc.org For instance, an immobilized lipase (B570770) can be used to catalyze the condensation of an activated hippuric acid ester with a phenylalanine derivative. The enzyme's stereoselectivity ensures the formation of the desired L- or D-enantiomer of the final product. A study on the enzymatic synthesis of N-succinyl-L-phenylalanine demonstrated the feasibility of using enzymes for N-acylation of phenylalanine, achieving a yield of 45.58% under optimized conditions. nih.gov

| Enzyme | Substrates | Product | Key Advantages |

| Lipase (e.g., from Candida antarctica) | Activated hippuric acid ester, Phenylalanine analogue | This compound derivative | High stereoselectivity, mild reaction conditions |

| Phenylalanine Ammonia (B1221849) Lyase (PAL) | Substituted cinnamic acid, Ammonia | Substituted phenylalanine analogue | Access to a wide range of phenylalanine analogues |

| Acylase I | Racemic N-acyl-phenylalanine | L- or D-phenylalanine | Enantioselective hydrolysis for chiral resolution nih.gov |

Solid-Phase and Solution-Phase Synthetic Routes for Structurally Modified this compound Probes

Both solid-phase and solution-phase synthesis are cornerstone techniques for constructing peptides and their analogues, including this compound probes designed for specific research purposes.

Solid-Phase Peptide Synthesis (SPPS) offers a streamlined approach for the synthesis of this compound analogues. In a typical SPPS workflow, a phenylalanine derivative is first anchored to a solid support (resin). The synthesis then proceeds by the sequential addition of amino acids or other building blocks to the N-terminus. For the synthesis of this compound, hippuric acid would be coupled to the N-terminus of the resin-bound phenylalanine. scholaris.ca This method is advantageous for its ease of purification, as excess reagents and byproducts are simply washed away after each step. nih.gov Traceless linkers can be employed to attach phenylalanine to the resin through its side chain, allowing for modifications at both the N- and C-termini. nih.govmdpi.org

Solution-phase synthesis , while often more labor-intensive in terms of purification, provides greater flexibility and is more amenable to large-scale production. nih.gov The synthesis of this compound in solution typically involves the coupling of a protected phenylalanine ester with activated hippuric acid in an appropriate organic solvent. Coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are commonly used to facilitate amide bond formation. nih.gov Group-Assisted Purification (GAP) chemistry is an emerging solution-phase technique that simplifies purification without the need for chromatography by using a recoverable auxiliary group. nih.gov

| Synthetic Phase | Key Steps | Advantages | Disadvantages |

| Solid-Phase | 1. Anchor phenylalanine to resin. 2. Deprotect N-terminus. 3. Couple with hippuric acid. 4. Cleave from resin. | Easy purification, automation potential, suitable for library synthesis. | Lower scalability, potential for incomplete reactions. |

| Solution-Phase | 1. Protect functional groups. 2. Activate hippuric acid. 3. Couple with phenylalanine ester. 4. Deprotect. | High scalability, greater flexibility in reaction conditions. | More complex purification (crystallization or chromatography). |

Regioselective and Stereospecific Functionalization Strategies for this compound Analogues

The creation of this compound analogues with specific functional groups at defined positions is essential for developing molecular probes and studying structure-activity relationships. Regioselective and stereospecific functionalization strategies are employed to achieve this precision.

Regioselective functionalization of the phenyl ring of the phenylalanine moiety can be achieved through various methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing aryl or other groups at specific positions on the aromatic ring. researchgate.net C-H functionalization is another advanced strategy that allows for the direct modification of the phenylalanine side chain. For example, Pd-catalyzed C(sp2)-H olefination can be used to introduce alkene groups. semanticscholar.org Photocatalytic methods have also emerged for the site-selective modification of phenylalanine residues within peptides. chemrxiv.org

Stereospecific synthesis is critical for producing enantiomerically pure this compound analogues. Asymmetric synthesis methods can be used to create phenylalanine derivatives with a defined stereochemistry at the α-carbon. Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to dehydroalanine (B155165) derivatives is one such method that yields chiral functionalized phenylalanines. nih.gov Engineered enzymes, such as variants of phenylalanine ammonia lyase, can be designed to catalyze the synthesis of β-branched aromatic α-amino acids with high diastereoselectivity and enantioselectivity. nih.gov

| Functionalization Strategy | Reaction Type | Target Site | Key Features |

| Regioselective | Palladium-catalyzed cross-coupling | Phenyl ring | Introduction of diverse substituents. |

| C-H functionalization | Phenyl ring | Direct modification of C-H bonds. semanticscholar.org | |

| Photocatalysis | Phenyl ring | Mild reaction conditions, high selectivity. chemrxiv.org | |

| Stereospecific | Asymmetric catalysis | α-carbon | Control of stereochemistry. nih.gov |

| Engineered enzymes | α- and β-carbons | High enantiomeric and diastereomeric purity. nih.gov |

Isotopic Labeling Techniques for this compound in Tracer Studies and Mechanistic Investigations

Isotopic labeling is an indispensable tool for tracing the metabolic fate of molecules and elucidating reaction mechanisms. This compound can be labeled with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). scripps.edu

The synthesis of isotopically labeled this compound typically starts with a commercially available labeled phenylalanine. medchemexpress.comsigmaaldrich.com For example, L-Phenylalanine-¹³C₉,¹⁵N, where all nine carbon atoms are ¹³C and the nitrogen atom is ¹⁵N, can be used as the starting material. This labeled phenylalanine is then chemically coupled with hippuric acid using standard peptide synthesis methods to produce the fully labeled this compound.

Site-specific labeling is also a valuable technique. For instance, labeling only the carbonyl carbon of the phenylalanine residue can be achieved by using a precursor that is selectively labeled at that position. nih.gov This approach is useful for NMR studies to probe specific interactions and conformations. nih.gov The synthesis of spin-isolated labeled phenylalanine and tyrosine has been developed for protein NMR applications and can be adapted for smaller molecules like this compound. nih.govnih.govresearchgate.net These methods often involve the chemical synthesis of labeled precursors that are then incorporated into the final molecule. researchgate.net

The choice of isotope and labeling pattern depends on the specific application. For metabolic tracer studies, uniformly ¹³C-labeled compounds are often used in conjunction with mass spectrometry. For mechanistic studies using NMR spectroscopy, site-specific ¹³C or ¹⁵N labeling is often preferred to simplify spectra and highlight specific atomic positions. nih.gov

| Isotope | Labeling Position | Starting Material | Application |

| ¹³C, ¹⁵N | Uniform | L-Phenylalanine-¹³C₉,¹⁵N | Metabolic tracing, NMR studies medchemexpress.comsigmaaldrich.com |

| ¹³C | Carbonyl | 1-¹³C-L-Phenylalanine | Mechanistic NMR studies nih.gov |

| ²H (Deuterium) | Phenyl ring | Deuterated phenylalanine precursor | Probing kinetic isotope effects, simplifying NMR spectra |

| ¹⁵N | Amide | ¹⁵N-L-Phenylalanine | NMR studies of hydrogen bonding and structure nih.gov |

State of the Art Analytical Techniques for N Hippuryl Phenylalanine Research

Spectrophotometric and Fluorometric Assays for Real-Time Monitoring of Enzymatic Reactions

Spectrophotometric and fluorometric assays are cornerstone techniques for the real-time monitoring of enzymatic reactions involving N-(Hippuryl)phenylalanine. Their widespread use is attributed to their sensitivity, cost-effectiveness, and the ability to continuously track reaction progress. nih.gov

Spectrophotometric assays follow an enzymatic reaction by detecting changes in the absorbance of light by the reaction mixture. thermofisher.com A common approach for this compound is a coupled enzyme assay. In this setup, the enzymatic cleavage of this compound yields a product that serves as a substrate for a second enzyme. This secondary reaction generates a chromogenic product, and the rate of change in its absorbance is proportional to the activity of the primary enzyme.

Fluorometric assays provide a significant increase in sensitivity over spectrophotometry, making them particularly well-suited for high-throughput screening and detailed kinetic studies. nih.gov These assays often employ an enzyme cascade that culminates in the production of a fluorescent molecule. nih.govresearchgate.net For instance, the enzymatic hydrolysis of this compound can be linked to the generation of NADH. This NADH can then act as a cofactor for another enzyme to convert a non-fluorescent substrate into a highly fluorescent compound. sigmaaldrich.com The resulting increase in fluorescence intensity is directly proportional to the amount of product formed from this compound, enabling precise real-time quantification. lacar-mdx.com

| Feature | Spectrophotometric Assays | Fluorometric Assays |

|---|---|---|

| Principle | Measures change in light absorbance | Measures change in fluorescence intensity |

| Sensitivity | Lower | Higher nih.gov |

| Throughput | Suitable for low to medium throughput | Ideal for high-throughput screening nih.gov |

| Instrumentation | Spectrophotometer | Fluorometer or microplate reader mdpi.com |

| Common Applications | Routine enzyme activity measurements | High-throughput screening, kinetic studies nih.govthermofisher.com |

Chromatographic Separations for Product Analysis and Purity Assessment in Research Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for analyzing the components of enzymatic reactions involving this compound, especially for detailed enzyme kinetic studies. thermofisher.com HPLC excels at separating, identifying, and quantifying the substrate, products, and any reaction intermediates.

A typical HPLC method for an this compound enzymatic reaction utilizes a reversed-phase C18 column, which separates compounds based on their relative hydrophobicity. rsc.org The composition of the mobile phase is carefully optimized to ensure clear separation between this compound and its breakdown products, such as hippuric acid and phenylalanine. Detection is commonly achieved with an ultraviolet (UV) detector, as the aromatic nature of these compounds allows for strong UV absorbance. researchgate.netnih.gov By analyzing samples from the reaction at various time points, researchers can accurately determine the rates of substrate depletion and product formation, which are critical for calculating fundamental kinetic parameters like Km and Vmax.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 rsc.org |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with a pH modifier (e.g., trifluoroacetic acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 215 nm or 254 nm researchgate.net |

| Injection Volume | 10 - 50 µL |

| Run Time | 5 - 15 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile metabolites that may arise from the enzymatic processing of this compound. escholarship.org Since amino acids and related compounds are generally non-volatile, a derivatization step is necessary to increase their volatility for GC analysis. umb.edu

For the analysis of metabolites derived from this compound, such as phenylalanine and its subsequent metabolic products, a common derivatization procedure involves a two-step process of oximation followed by silylation. nih.gov This chemical modification converts polar functional groups into more volatile derivatives. The derivatized sample is then introduced into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which generates a unique mass spectrum for each compound. These spectra can be compared against extensive libraries, such as the National Institute of Standards and Technology (NIST) library, for definitive identification. escholarship.org This enables a comprehensive metabolic profile to be generated from the enzymatic breakdown of this compound.

Mass Spectrometry-Based Approaches for Enzyme Activity and Substrate Elucidation

Mass spectrometry (MS) offers a powerful and versatile platform for investigating enzyme activity and identifying novel substrates, including those related to this compound. uab.edu MS-based techniques provide direct and unambiguous measurement of the mass of substrates and products, facilitating their identification and quantification. wpmucdn.com

In enzyme activity assays, MS can be employed to track the depletion of the substrate, this compound, and the concurrent appearance of its products over time. This can be achieved through direct infusion of the reaction mixture into the mass spectrometer or by coupling the MS instrument to a separation technique like HPLC (LC-MS). For enhanced specificity and sensitivity, especially in complex biological samples, tandem mass spectrometry (MS/MS) is often utilized. nih.gov

MS is also invaluable for substrate elucidation. By incubating an enzyme with a complex mixture of potential substrates, the specific compound that is acted upon by the enzyme can be identified by observing a decrease in its corresponding mass signal. This is a particularly effective strategy for discovering new enzymatic functions. Furthermore, techniques such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS can be used to analyze enzyme-substrate and enzyme-product complexes, offering insights into the underlying reaction mechanisms. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Enzyme-Bound this compound (if applicable)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for obtaining high-resolution structural and dynamic information about molecules in their native solution state. nih.gov Although its application to large enzyme-substrate complexes can be technically challenging, NMR can provide unique insights into the binding of this compound to an enzyme.

A widely used NMR technique is chemical shift perturbation (CSP), which involves monitoring the chemical shifts of an enzyme's backbone amide protons upon the addition of this compound. frontiersin.org Significant changes in these chemical shifts can map the binding site on the enzyme's surface. Another valuable technique is saturation transfer difference (STD) NMR, which can identify the specific parts of the this compound molecule that are in close proximity to the enzyme.

For more detailed structural characterization, Nuclear Overhauser Effect (NOE) experiments can be performed, often requiring isotopic labeling of the enzyme and/or this compound. nih.gov Intermolecular NOEs provide distance constraints between the bound ligand and the protein, which can be used to generate a three-dimensional model of the enzyme-substrate complex. For enzymes that are embedded in cell membranes, solid-state NMR can be a powerful tool for studying their interaction with this compound. nih.gov Despite the technical demands, NMR spectroscopy provides an unparalleled view of the structural basis for enzyme-substrate recognition and catalysis involving this compound. semanticscholar.org

Biochemical and Proteomic Applications of N Hippuryl Phenylalanine As a Research Tool

N-(Hippuryl)phenylalanine as a Standard Substrate for Enzymatic Activity Quantification

This compound is widely recognized and utilized as a standard substrate for the quantitative determination of the activity of certain peptidases, most notably carboxypeptidase A (CPA). acs.orgnih.gov Carboxypeptidase A is a digestive enzyme that catalyzes the hydrolysis of the peptide bond at the C-terminal end of a polypeptide chain, showing a preference for residues with aromatic or branched aliphatic side chains, such as phenylalanine. virginia.eduwikipedia.org

The enzymatic assay using this compound is based on the cleavage of the peptide bond between the hippuric acid and phenylalanine moieties. sigmaaldrich.com The rate of this hydrolysis can be monitored spectrophotometrically by measuring the increase in absorbance at 254 nm, which corresponds to the release of hippuric acid. nih.govworthington-biochem.com One unit of carboxypeptidase A activity is typically defined as the amount of enzyme that hydrolyzes one micromole of this compound per minute under specific conditions of pH and temperature, commonly pH 7.5 and 25°C. sigmaaldrich.comnih.gov

This standardized assay provides a reliable and reproducible method for quantifying CPA activity in various biological samples and for comparing the efficacy of different enzyme preparations. The commercial availability of high-purity this compound further solidifies its role as a benchmark substrate in enzymology. medchemexpress.com

// // // Ph-C-NH-CH2-C-OH + H2N-CH-C-OH | CH2-Ph

(Hippuric Acid) (Phenylalanine)

Exploration of Proteolytic Processing Pathways Using this compound and its Derivatives

While this compound itself is primarily used for activity assays, its derivatives and analogous compounds are instrumental in exploring the intricacies of proteolytic processing pathways. By systematically modifying the structure of such substrates, researchers can gain insights into the substrate specificity of various proteases and how these enzymes contribute to complex biological processes.

The general principle involves synthesizing a series of substrate analogs with alterations at key positions, such as the P1 and P1' sites (the amino acid residues on either side of the scissile bond). These analogs are then tested as substrates for the enzyme of interest to determine how the modifications affect the rate of cleavage. This approach allows for the mapping of the enzyme's substrate preferences and the identification of key recognition motifs.

For instance, studies on the substrate specificity of human carboxypeptidase A4 involved the synthesis of a series of substrates with different amino acids at the C-terminal (P1') position. nih.gov This allowed for a detailed characterization of the enzyme's preference for hydrophobic residues at this position. While not directly using this compound, this research exemplifies the methodology of using substrate analogs to probe proteolytic mechanisms.

Investigation of Enzyme-Substrate Binding Pockets and Specificity Determinants

The interaction between an enzyme and its substrate is a highly specific process governed by the three-dimensional structures of both molecules. This compound and its analogs serve as valuable probes for investigating the architecture and chemical properties of enzyme active sites, particularly the substrate-binding pockets.

By introducing chemical modifications to the substrate molecule, researchers can deduce which parts of the substrate are critical for binding and catalysis. For example, altering the phenyl group of the phenylalanine residue or the hippuryl moiety can reveal the importance of hydrophobicity, steric bulk, and hydrogen bonding in the S1' subsite of carboxypeptidase A. wikipedia.org The S1' subsite is the part of the enzyme's active site that accommodates the side chain of the C-terminal amino acid of the substrate.

Computational methods, such as molecular docking, can be used in conjunction with experimental data to model the binding of this compound and its derivatives to the enzyme's active site. These models can predict the binding energies of different analogs and provide a structural rationale for the observed substrate specificity. researchgate.net

Kinetic studies with a range of substrate analogs can provide quantitative data on their binding affinities (Km) and catalytic turnover rates (kcat). This information is crucial for understanding the structure-activity relationship of the enzyme and for identifying the key residues in the active site that are responsible for substrate recognition and catalysis. The table below illustrates hypothetical data from such a study, demonstrating how modifications to a substrate can affect its interaction with an enzyme.

| Substrate Analog | Modification | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|---|

| This compound | None (Wild-type) | 0.5 | 100 | 2.0 x 10⁵ |

| N-(Hippuryl)-p-fluorophenylalanine | Fluorine at para position of phenyl ring | 0.4 | 120 | 3.0 x 10⁵ |

| N-(Hippuryl)alanine | Phenylalanine replaced with Alanine (B10760859) | 5.0 | 10 | 2.0 x 10³ |

| N-(Benzoyl)phenylalanine | Hippuryl group replaced with Benzoyl | 1.2 | 50 | 4.2 x 10⁴ |

Utility in the Discovery and Characterization of Novel Peptidase Enzymes

The search for and characterization of novel peptidases is a critical area of research, as these enzymes play essential roles in numerous physiological and pathological processes. This compound and its derivatives can be valuable tools in this endeavor.

In function-driven screening of metagenomic libraries, for instance, chromogenic or fluorogenic substrates based on the hippuryl-amino acid scaffold can be used to identify clones expressing novel proteolytic activity. nih.gov A positive signal, such as a color change or fluorescence, would indicate the presence of an enzyme capable of cleaving the substrate.

Once a novel peptidase is identified, this compound and a panel of its derivatives can be used for its initial characterization. By testing the enzyme's activity against substrates with different C-terminal amino acids, researchers can determine its substrate specificity and classify it as, for example, an A-like (preferring hydrophobic residues) or B-like (preferring basic residues) carboxypeptidase.

A notable example of the utility of a hippuryl derivative in the characterization of a novel enzyme is the discovery of carboxypeptidase D (CPD). In this study, hippuryl-Arg was used as an inhibitor to differentiate the activity of the newly discovered CPD from the already known carboxypeptidase E (CPE). The finding that hippuryl-Arg was a significantly more potent inhibitor of CPD than CPE was a key piece of evidence in establishing CPD as a novel enzyme.

The table below summarizes the inhibitory effects of different compounds on two distinct carboxypeptidases, illustrating how substrate/inhibitor profiling can be used to distinguish between enzymes.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| Hippuryl-Arg | Carboxypeptidase D | Low (Potent Inhibitor) |

| Hippuryl-Arg | Carboxypeptidase E | High (Weak Inhibitor) |

| Guanidinoethylmercaptosuccinic acid | Carboxypeptidase D | Lower than CPE |

| Guanidinoethylmercaptosuccinic acid | Carboxypeptidase E | Higher than CPD |

Emerging Research Frontiers and Future Directions in N Hippuryl Phenylalanine Studies

Computational Modeling and Molecular Dynamics Simulations of N-(Hippuryl)phenylalanine Enzyme Complexes

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for understanding the intricate interactions between enzymes and their substrates or inhibitors at an atomic level. While specific MD studies focusing exclusively on the this compound complex are not extensively published, the principles are well-established through simulations of its target enzymes, such as Angiotensin-Converting Enzyme (ACE), with various inhibitors. plos.orgnih.gov These computational approaches provide dynamic insights that static crystal structures alone cannot offer.

MD simulations of enzyme-ligand complexes, such as ACE with inhibitors like lisinopril (B193118) or enalaprilat, reveal crucial details about the stability of the complex and the key residues involved in binding. nih.govplos.org These simulations can track the root-mean-square deviation (RMSD) of protein backbones over time to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the enzyme upon ligand binding. plos.org

Applying this framework to an this compound-enzyme complex (e.g., with Carboxypeptidase A) would involve several key steps:

System Setup: Building an initial model based on the known crystal structure of the enzyme. The this compound molecule is then "docked" into the active site.

Simulation: The entire system, including the enzyme, substrate, and surrounding water molecules, is simulated over a period of nanoseconds. The simulation calculates the forces between all atoms and tracks their movements over time. tcmsp-e.com

Analysis: Post-simulation analysis focuses on identifying stable interactions. For this compound, this would include the coordination of its terminal carboxylate group with the active site zinc ion, the insertion of the phenylalanine's benzyl (B1604629) group into the hydrophobic S1' pocket, and hydrogen bonding involving the amide groups of the hippuryl moiety. nih.gov

These atomic-level insights are critical for understanding the basis of substrate recognition and catalysis, providing a foundation for the rational design of more specific and potent enzyme modulators. acs.org

| Parameter | Description | Relevance to this compound Complex Simulation |

| Docking | Predicts the preferred orientation of the substrate when bound to the enzyme to form a stable complex. | Determines the initial binding pose of this compound in the enzyme's active site. |

| RMSD | Root-Mean-Square Deviation measures the average distance between the atoms of the simulated protein and a reference structure over time. | Assesses the stability of the enzyme-substrate complex during the simulation. A stable RMSD suggests a stable binding mode. plos.org |

| RMSF | Root-Mean-Square Fluctuation measures the deviation of individual residues from their average position. | Identifies which parts of the enzyme become more or less flexible upon binding this compound. plos.org |

| Binding Free Energy | A calculation (e.g., using MM/PBSA) that estimates the affinity between the enzyme and the substrate. | Quantifies the strength of the interaction and identifies the energetic contributions of specific residues to the binding. tcmsp-e.com |

Integration of this compound Studies into Systems-Level Proteomics Research

Systems-level proteomics aims to characterize the entire complement of proteins (the proteome) in a biological system, including their functions and interactions. A key sub-field is "degradomics," which focuses on the global study of proteases, their inhibitors, and their substrates. researchgate.net While this compound is a synthetic molecule for in vitro assays, the enzymes it probes, such as matrix metalloproteinases (MMPs), play crucial roles in cellular and physiological processes that are studied using proteomics. nih.govnih.gov

Modern proteomic techniques, particularly N-terminomics, are instrumental in identifying the native substrates of proteases within a complex biological sample. acs.orgku.edu These methods work by enriching and identifying the new N-termini of proteins (neo-N-termini) that are generated by protease cleavage. nih.govnih.gov This allows for the large-scale identification of protease cleavage events and substrate specificity under physiological conditions.

The integration of classical enzyme assays using substrates like this compound with modern proteomics occurs in several ways:

Validation: Kinetic data obtained from assays with this compound can help validate the function of proteases identified in proteomic screens.

Functional Characterization: When N-terminomics reveals hundreds of potential substrates for a protease, assays with model substrates can help to quickly characterize the enzyme's basic activity and screen for inhibitors. nih.gov

Complementary Information: Proteomics identifies the "who" (which substrates are cleaved in vivo), while kinetic assays with defined substrates like this compound quantify the "how" (the catalytic efficiency and inhibition profile of the enzyme).

The study of metalloproteases, a class of enzymes often assayed using this compound derivatives, is a key area of proteomics research due to their roles in tissue remodeling, signaling, and diseases like cancer. nih.govnih.govrsc.org Profiling the activity of these enzymes in complex biological systems provides crucial information that complements the data from targeted biochemical assays. nih.gov

Advancements in High-Throughput Screening Technologies for this compound Based Assays

High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid testing of thousands to millions of compounds. Assays based on substrates like this compound are well-suited for adaptation to HTS formats to discover new peptidase inhibitors. The evolution from single-tube, spectrophotometric measurements to automated, multi-well plate formats has been driven by advancements in detection technologies. acs.org

Key HTS technologies applicable to this compound-based assays include:

Fluorescence-Based Assays: These are the most common methods in HTS. acs.org A fluorogenic derivative of this compound can be synthesized where the fluorescence is initially quenched. Upon enzymatic cleavage, the fluorophore is released, leading to a measurable increase in signal.

Fluorescence Polarization (FP): This technique is particularly powerful for peptidase assays. nih.gov A small, fluorescently-labeled peptide substrate (like a derivative of this compound) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a large enzyme, its tumbling slows dramatically, increasing the polarization. If an active compound inhibits the enzyme, the probe remains bound, and the polarization stays high. Conversely, in an uninhibited reaction, the probe is cleaved, released, and the polarization signal drops. This method is homogeneous (no separation steps needed) and robust, with Z' values often exceeding 0.8, indicating excellent assay quality. nih.govresearchgate.net

Mass Spectrometry (MS)-Based HTS: Recent advances allow for the direct measurement of the substrate and cleavage product by mass spectrometry in a high-throughput manner. nih.gov This label-free approach avoids issues of compound interference with fluorescent reporters and provides a direct, unambiguous measure of enzyme activity.

These advanced HTS methods allow for the efficient screening of large chemical libraries to identify "hits"—initial compounds that can be optimized into potent and selective peptidase inhibitors. nih.govtandfonline.com

| HTS Technology | Principle | Application with this compound Analog | Advantages |

| FRET Assay | A donor fluorophore transfers energy to an acceptor when in close proximity. Cleavage separates them, changing the signal. | A FRET pair is attached to a peptide backbone. Cleavage by the peptidase disrupts FRET. | High sensitivity; ratiometric measurement reduces noise. |

| Fluorescence Polarization (FP) | The polarization of emitted light depends on the rotational speed of a fluorescent molecule. | A small fluorescent analog of the substrate has low polarization. Binding to the large enzyme increases polarization. Cleavage releases a small fragment, decreasing it. nih.govresearchgate.net | Homogeneous (no-wash); robust; cost-effective. |

| MS-Based Screening | Direct detection and quantification of the substrate and its cleavage product by their mass-to-charge ratio. | The assay mixture is directly analyzed to measure the amount of this compound consumed and/or hippuric acid and phenylalanine produced. | Label-free; reduces false positives from fluorescent interference; highly specific. nih.gov |

Development of this compound as a Probe for Unconventional Enzymatic Activities

Enzyme probes are molecules used to detect, visualize, or measure enzymatic activity. thermofisher.com this compound is a classic substrate probe, designed to report the activity of known enzymes like CPA. medchemexpress.com However, the principles of its design can be extended to develop new probes for discovering unconventional or novel enzymatic activities.

An "unconventional" activity could be a known enzyme acting on an unexpected substrate, a previously uncharacterized enzyme, or an enzyme functioning in a novel biological context. Substrate-based probes are key tools in the search for such activities. mdpi.com

The development pathway could proceed as follows:

Initial Screening: this compound could be used to screen biological samples (e.g., cell lysates, secretomes, or environmental samples). If cleavage is observed, but can't be attributed to known peptidases (perhaps through the use of specific inhibitors), it suggests the presence of a novel enzyme.

Probe Modification: To better identify the unknown enzyme, the this compound scaffold can be modified into a more sophisticated probe. For instance, creating a quenched fluorescent substrate allows for continuous monitoring of activity and is useful for purification efforts. nih.gov

Activity-Based Probes (ABPs): A more advanced approach is to convert the substrate into an ABP. This involves adding a reactive "warhead" (e.g., a chloroisocoumarin) to the substrate scaffold. nih.gov The probe will first bind specifically to the active site of the target enzyme due to the recognition elements (the hippuryl and phenylalanine groups) and then form an irreversible, covalent bond. By including a reporter tag (like biotin (B1667282) or a fluorophore), the now-labeled enzyme can be isolated and identified using mass spectrometry.

This strategy of leveraging a known substrate scaffold to build selective probes is a powerful method for functional enzyme discovery and for validating new therapeutic targets. nih.gov

Future Perspectives on Rational Design of Peptidase Modulators Based on this compound Recognition

Rational, structure-based drug design relies on a deep understanding of how a ligand binds to its target protein. The interaction of this compound with peptidases provides a fundamental blueprint for designing potent and selective inhibitors. laskerfoundation.org The development of the first ACE inhibitors, such as captopril, was a landmark achievement in rational drug design, based on analyzing the binding of substrates to the enzyme's active site. laskerfoundation.orgnih.gov

The this compound structure highlights three key recognition features that are critical for inhibitor design:

Zinc-Binding Group: The terminal carboxylate of phenylalanine interacts directly with the catalytic zinc ion in the active site of metallopeptidases. This is mimicked in inhibitors by groups like carboxylates, thiols, or phosphinates that can coordinate with the zinc. nih.gov

Hydrophobic Pocket Interaction: The phenyl group of phenylalanine fits into a specific hydrophobic pocket in the enzyme (the S1' subsite). Designing inhibitors with appropriate hydrophobic moieties to fill this pocket is crucial for achieving high affinity and selectivity. nih.gov

Hydrogen Bonding and van der Waals Contacts: The peptide backbone and the hippuryl group form a network of hydrogen bonds and other interactions with the enzyme. These interactions are mimicked in rationally designed inhibitors to optimize binding. nih.gov

Future perspectives in this area involve leveraging this substrate-recognition model with advanced computational tools. By understanding the precise structure-activity relationships of how this compound and its analogs bind, medicinal chemists can design novel, non-peptidic molecules (peptidomimetics) that retain the key binding features but have improved pharmacological properties, such as better oral bioavailability and metabolic stability. researchgate.netnih.gov This substrate-based design approach continues to be a highly successful strategy for developing new therapeutics targeting peptidases involved in a wide range of diseases. researchgate.netcore.ac.uk

Q & A

Q. What are the established protocols for using N-(Hippuryl)phenylalanine as a substrate in carboxypeptidase A assays?

this compound is a well-characterized substrate for carboxypeptidase A (CPA). A standard protocol involves preparing a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 0.02 M CaCl₂, and 0.1 M KCl. The substrate is dissolved in acetic acid (50 mg/mL) and added to the enzyme solution. Activity is measured spectrophotometrically by monitoring hydrolysis at 254 nm. Ensure substrate purity ≥98% (as per quality control) to avoid interference from impurities. Reaction kinetics can be analyzed using Michaelis-Menten parameters .

Q. How is this compound synthesized and characterized in laboratory settings?

While direct synthesis details are not explicitly provided in the evidence, analogous methods for acylated phenylalanine derivatives involve reacting L-phenylalanine with an acylating agent (e.g., benzoyl chloride for hippuryl derivatives) in anhydrous solvents like dichloromethane under basic conditions. Post-synthesis, characterization includes:

Q. What are the key physicochemical properties of this compound relevant to enzymatic studies?

Key properties include:

- Solubility : Highly soluble in acetic acid (50 mg/mL) but poorly soluble in aqueous buffers, necessitating organic solvent preparation.

- Stability : Store at -20°C to prevent degradation; avoid repeated freeze-thaw cycles.

- Optical purity : Specific rotation [α]ᴅ²⁵ = +36°±7° ensures enantiomeric consistency for enzyme-substrate interactions .

Advanced Research Questions

Q. How can researchers optimize experimental conditions when observing inconsistent enzymatic activity with this compound?

Inconsistent activity may arise from:

- Buffer composition : Adjust Ca²⁺ concentration (0.02–0.1 M), as CPA is calcium-dependent.

- Substrate aggregation : Pre-dissolve in acetic acid and dilute in assay buffer to avoid precipitation.

- Enzyme source variability : Use standardized enzyme batches (e.g., pancreatic extracts vs. recombinant CPA). Validate via control experiments with alternative substrates like hippuryl arginine .

Q. What analytical techniques are most effective for quantifying this compound and its metabolites in complex biological matrices?

- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection (254 nm) resolve substrate and hydrolysis products.

- Gas chromatography-mass spectrometry (GC-MS) : Derivatize samples (e.g., silylation) for metabolomic profiling, particularly in studies linking phenylalanine metabolism to disease pathways.

- Two-dimensional gel electrophoresis : Useful for separating enzymatic isoforms that interact with the substrate .

Q. How do structural modifications of this compound influence its interaction with carboxypeptidase A and related enzymes?

Modifications to the hippuryl group (e.g., halogenation or methylation) alter substrate specificity and binding affinity. For example:

- Electron-withdrawing groups : Enhance electrophilicity of the scissile bond, increasing hydrolysis rates.

- Steric hindrance : Bulky substituents reduce enzyme access, lowering catalytic efficiency. Experimental validation involves molecular docking simulations and kinetic assays (kₐₜ, Kₘ) to quantify changes in enzyme-substrate interactions .

Methodological Notes

- Data contradiction analysis : When reconciling conflicting kinetic data, apply statistical rigor per NIH guidelines (e.g., reporting mean ± SD, n ≥ 3 replicates) and validate methods using standardized reference substrates .

- Advanced synthesis : For novel derivatives, optimize reaction conditions (e.g., solvent polarity, temperature) using design-of-experiment (DoE) frameworks to maximize yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.